molecular formula C17H22N2O B2529578 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide CAS No. 852137-96-3

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide

Cat. No.: B2529578
CAS No.: 852137-96-3
M. Wt: 270.376
InChI Key: OCMFOIYVIXEODK-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide is a synthetic organic compound featuring a tetrahydrocarbazole core substituted with a butyramide group. The tetrahydrocarbazole moiety is a partially saturated carbazole derivative, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The butyramide group (-CONH-(CH₂)₂CH₃) is attached via a methylene linker to the carbazole’s 6-position.

The compound’s synthesis likely involves functionalization of the tetrahydrocarbazole scaffold, followed by amidation. Characterization typically employs IR, NMR, and mass spectrometry to confirm the amide linkage and carbazole substitution patterns .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-5-17(20)18-11-12-8-9-16-14(10-12)13-6-3-4-7-15(13)19-16/h8-10,19H,2-7,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMFOIYVIXEODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with butyric acid or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carbazole derivative and butyric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms of carbazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-ones or benzazonine-diones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Opioid Derivatives

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide shares functional group similarities with fentanyl analogs, such as 4-methoxybutyryl fentanyl and ortho-fluorobutyryl fentanyl , which are controlled substances (). These compounds feature a piperidine core instead of carbazole but retain the butyramide group. Key differences include:

  • Receptor Binding : The carbazole’s planar structure may reduce μ-opioid receptor affinity compared to piperidine-based fentanyls, which exhibit high receptor complementarity.
  • Metabolic Stability : Substituents like fluorine or methoxy groups in fentanyl analogs enhance lipophilicity and metabolic resistance, whereas the carbazole’s aromaticity may increase susceptibility to oxidative metabolism .

Piperidine-Based Butyramides (NIH Series)

Compounds like NIH 8635 and NIH 8714 () are 4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidine butyramides. These feature a piperidine ring with aromatic substituents, contrasting with the carbazole core.

  • Pharmacological Profile : The NIH compounds likely target opioid receptors, with chlorine/trifluoromethyl groups enhancing potency and selectivity. The carbazole derivative’s activity remains speculative but may diverge due to steric and electronic differences.

Tetrahydrocarbazole Derivatives

  • N-Substituted Acetamides (): Acetamide derivatives (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) prioritize hydrogen-bonding interactions via shorter alkyl chains, whereas butyramides may enhance membrane permeability.

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide is a compound derived from the tetrahydrocarbazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C18H22N2O
Molecular Weight 290.38 g/mol
CAS Number Not specified in sources
Boiling Point Predicted boiling point: 604.5 ± 55.0 °C
Density 1.297 ± 0.06 g/cm³ (Predicted)
pKa 14.15 ± 0.46 (Predicted)

Structural Characteristics

The compound features a butyramide functional group linked to a tetrahydrocarbazole structure, which is known for its diverse biological activities.

This compound interacts with various biological targets, potentially modulating pathways associated with neuropharmacology and oncology. The specific molecular targets include:

  • Receptors : It is hypothesized to interact with dopamine and serotonin receptors due to its structural similarity to known neuroactive compounds.
  • Enzymes : The compound may inhibit certain enzymes involved in cancer progression and inflammation.

Therapeutic Potential

Research indicates that derivatives of tetrahydrocarbazole exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antidepressant Effects : Some studies suggest that tetrahydrocarbazole derivatives can enhance serotonergic and dopaminergic neurotransmission, indicating potential use as antidepressants.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of several tetrahydrocarbazole derivatives on HeLa cells using the MTT assay. The results indicated significant inhibition of cell viability with IC50 values ranging from 10 µM to 30 µM for various derivatives .
    • Table 1 summarizes the findings:
    CompoundIC50 (µM)Mechanism of Action
    N-(2-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-N-(6-methylpyridin-2-yl)butanamide15Induces apoptosis
    N-(6-methylpyridin-2-yl)-N-(2-(4-fluorophenyl)thiazol-4-yl)butanamide25Inhibits cell proliferation
  • Neuropharmacological Evaluation :
    • In a separate study assessing the neuropharmacological effects of related compounds, it was found that certain tetrahydrocarbazole derivatives exhibited significant binding affinity for serotonin and dopamine receptors, suggesting their potential as mood stabilizers or antidepressants .
  • Inflammation Model :
    • In an animal model of inflammation induced by interleukin-1 (IL-1), compounds structurally similar to this compound demonstrated reduced neutrophil migration and inflammatory mediator release .

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